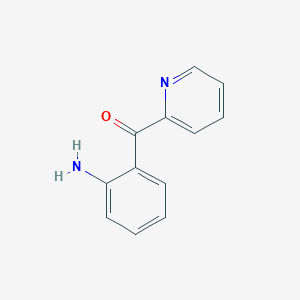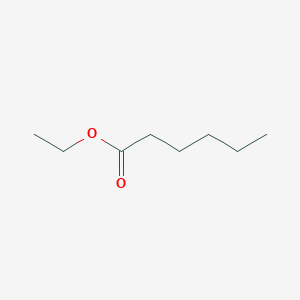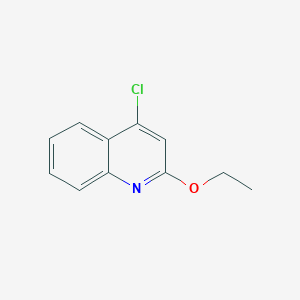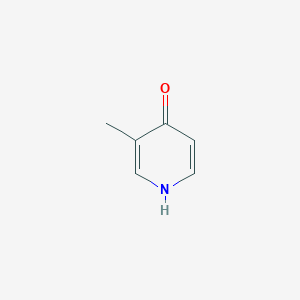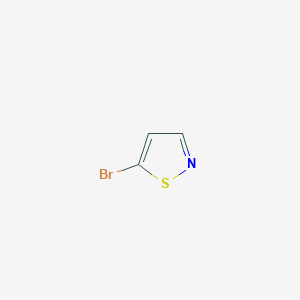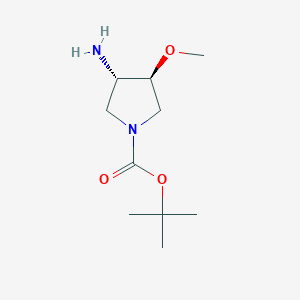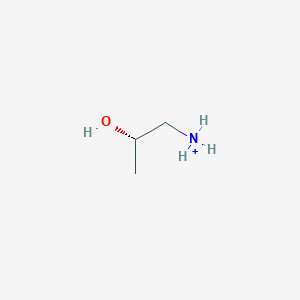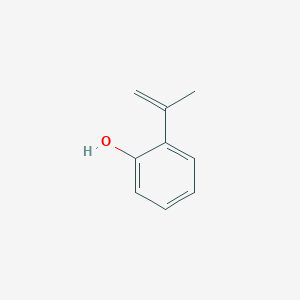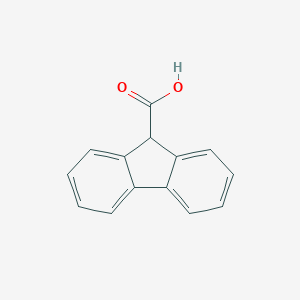
9H-Fluorene-9-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 9H-Fluorene-9-carboxylic acid and its derivatives has been explored through various methodologies, including palladium-catalyzed cross-coupling reactions. For instance, Xu et al. (2015) developed an efficient and mild synthesis of 9H-fluorene derivatives through a Pd(0)-catalyzed cross-coupling reaction, highlighting the operational simplicity and high yields of this approach (Xu et al., 2015).
Molecular Structure Analysis
The molecular structure of 9H-Fluorene-9-carboxylic acid has been elucidated through various spectroscopic techniques. Studies such as those by Blackburn et al. (1996) have shown that this compound exhibits distinct hydrogen bonding patterns and molecular conformations, contributing to its unique chemical properties (Blackburn et al., 1996).
Chemical Reactions and Properties
9H-Fluorene-9-carboxylic acid participates in various chemical reactions, demonstrating its versatility as a reagent in organic synthesis. The compound's reactivity has been studied in contexts such as the synthesis of complex molecules and the development of fluorescent probes for sensing applications. For example, Wang et al. (2005) investigated the fluorescence "off-on" behaviors of 9-(cycloheptatrienylidene)fluorene derivatives, showcasing the compound's potential as an acid-sensing fluorophore (Wang et al., 2005).
Aplicaciones Científicas De Investigación
-
Chemistry
- Application : 9H-Fluorene-9-carboxylic acid is a chemical compound with the formula C14H10O2 . It is used in various chemical reactions due to its structure and properties .
- Methods of Application : The specific methods of application can vary depending on the reaction. Typically, it would be used as a reagent in a chemical reaction .
- Results or Outcomes : The outcomes can vary widely depending on the specific reaction. In general, the use of 9H-Fluorene-9-carboxylic acid can facilitate certain types of chemical reactions .
-
Synthesis of Hexameric Organooxotin Prismane
- Application : 9-Hydroxy-9-fluorenecarboxylic acid, a derivative of 9H-Fluorene-9-carboxylic acid, was used in the synthesis of a hexameric organooxotin prismane .
- Methods of Application : The specific methods of application would involve complex chemical synthesis procedures .
- Results or Outcomes : The successful synthesis of a hexameric organooxotin prismane was achieved .
-
Pharmacokinetics
- Application : 9H-Fluorene-9-carboxylic acid may have potential applications in the field of pharmacokinetics .
- Methods of Application : The specific methods of application would involve complex procedures related to drug design and testing .
- Results or Outcomes : The outcomes can vary widely depending on the specific study or experiment .
-
Molecular Simulation
- Application : 9H-Fluorene-9-carboxylic acid can be used in molecular simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
- Methods of Application : The specific methods of application would involve using these programs to visualize the molecule and its interactions .
- Results or Outcomes : The outcomes can include impressive simulation visualizations .
-
Synthesis of Functionalized 9-Substituted Fluorene Derivatives
- Application : 9H-Fluorene-9-carboxylic acid can be used in the synthesis of functionalized 9-substituted fluorene derivatives .
- Methods of Application : The specific methods of application would involve complex chemical synthesis procedures .
- Results or Outcomes : The successful synthesis of functionalized 9-substituted fluorene derivatives was achieved .
- Chemical Structure Analysis
- Application : 9H-Fluorene-9-carboxylic acid can be used in the analysis of chemical structures .
- Methods of Application : The specific methods of application would involve using various analytical techniques to study the structure of the molecule .
- Results or Outcomes : The outcomes can include a better understanding of the molecule’s structure .
Safety And Hazards
Propiedades
IUPAC Name |
9H-fluorene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVJGJUGFFYUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062098 | |
| Record name | 9H-Fluorene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Fluorene-9-carboxylic acid | |
CAS RN |
1989-33-9 | |
| Record name | Fluorene-9-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1989-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Carboxyfluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001989339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluorene-9-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluorene-9-carboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9H-Fluorene-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorene-9-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-CARBOXYFLUORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M65BW232U5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

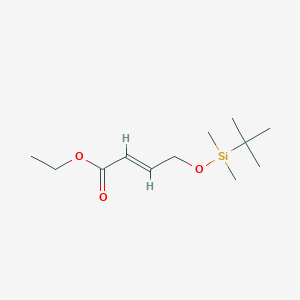
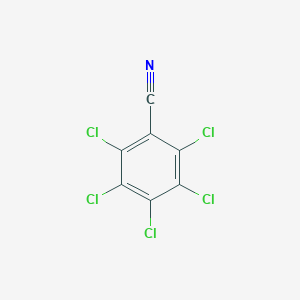
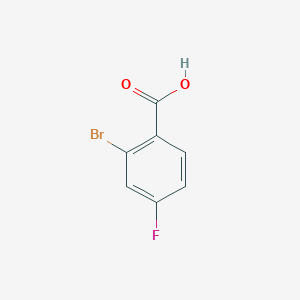
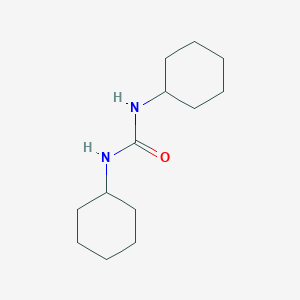
![6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole](/img/structure/B42982.png)
